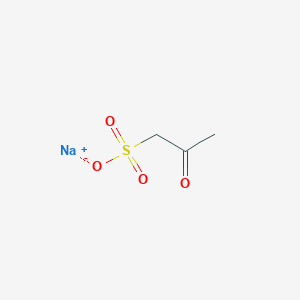
6,6'-Dichloro-4,4'-dinitro-O,O'-biphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
‘6,6’-Dichloro-4,4'-dinitro-O,O'-biphenol’, commonly known as Dinoseb, is a synthetic herbicide that was widely used in the agricultural industry. It was first introduced in the 1940s as a selective herbicide for controlling broadleaf weeds in crops such as corn, wheat, and soybeans. However, due to its toxic nature, Dinoseb has been banned in many countries since the 1980s.
Mécanisme D'action
The mechanism of action of Dinoseb involves the inhibition of mitochondrial respiration by binding to the electron transport chain. This leads to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. The disruption of mitochondrial function can also lead to the activation of apoptotic pathways, leading to cell death.
Effets Biochimiques Et Physiologiques
Dinoseb exposure has been shown to cause a wide range of biochemical and physiological effects. These include oxidative stress, hormonal imbalances, reproductive toxicity, developmental abnormalities, and neurotoxicity. Dinoseb has also been shown to cause liver and kidney damage, as well as immune system dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
Dinoseb has been used extensively in laboratory experiments to study its toxicological effects on various organisms. Its potent inhibitory effects on mitochondrial respiration make it a useful tool for studying oxidative stress and cell death pathways. However, due to its toxic nature, Dinoseb must be handled with care and appropriate safety precautions must be taken.
Orientations Futures
There are several areas of future research that can be pursued in the study of Dinoseb. These include the development of new methods for the synthesis of Dinoseb and its derivatives, the identification of new targets for Dinoseb toxicity, and the development of new therapies for Dinoseb poisoning. Additionally, further studies are needed to better understand the long-term effects of Dinoseb exposure on human and animal health.
Méthodes De Synthèse
Dinoseb can be synthesized by the nitration of 2,2’-dichlorobiphenyl followed by the reduction of the resulting 6,6’-dinitro-2,2’-dichlorobiphenyl with zinc dust and hydrochloric acid. The synthesis of Dinoseb is a multi-step process and requires specialized equipment and expertise.
Applications De Recherche Scientifique
Dinoseb has been extensively studied for its toxicological effects on humans and animals. It has been found to be a potent inhibitor of mitochondrial respiration, which can lead to oxidative stress and cell death. Dinoseb has also been shown to disrupt the endocrine system, causing hormonal imbalances and reproductive toxicity. Additionally, Dinoseb exposure has been linked to developmental abnormalities and neurotoxicity.
Propriétés
Numéro CAS |
15595-24-1 |
|---|---|
Nom du produit |
6,6'-Dichloro-4,4'-dinitro-O,O'-biphenol |
Formule moléculaire |
C12H6Cl2N2O6 |
Poids moléculaire |
345.09 g/mol |
Nom IUPAC |
2-chloro-6-(3-chloro-2-hydroxy-5-nitrophenyl)-4-nitrophenol |
InChI |
InChI=1S/C12H6Cl2N2O6/c13-9-3-5(15(19)20)1-7(11(9)17)8-2-6(16(21)22)4-10(14)12(8)18/h1-4,17-18H |
Clé InChI |
JMDGYNMVECCCBV-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)O)Cl)[N+](=O)[O-] |
Autres numéros CAS |
15595-24-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)









